methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
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Overview
Description
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s pharmacological properties.
Scientific Research Applications
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes makes it a promising candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders . In the industry, it can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds with various target receptors, leading to the inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions can disrupt cellular processes and inhibit the growth of cancer cells, bacteria, and other pathogens .
Comparison with Similar Compounds
Similar compounds to METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in the position of the nitrogen atoms in the triazole ring and the substituents on the thiadiazine ring . The unique structure of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE, with its specific substituents, gives it distinct pharmacological properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 4-[7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C22H23N5O3S/c1-12-5-6-13(2)17(11-12)23-20(28)19-18(26-27-14(3)24-25-22(27)31-19)15-7-9-16(10-8-15)21(29)30-4/h5-11,18-19,26H,1-4H3,(H,23,28) |
InChI Key |
BGSTYROAZXWCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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